

Synthesis of 3-phenoxymandelonitrile from 3-phenoxybenzaldehyde

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Compound of Interest

Compound Name: 3-Phenoxybenzaldehyde

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Application Notes: Synthesis of 3phenoxymandelonitrile

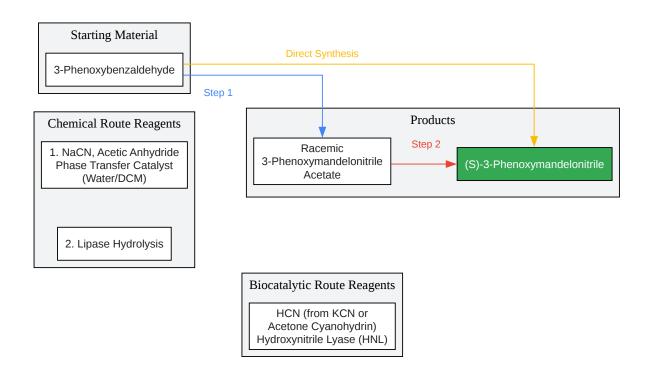
Introduction

3-phenoxymandelonitrile, also known as 3-phenoxy-α-cyanobenzyl alcohol, is a crucial chiral intermediate in the synthesis of several commercial pyrethroid insecticides, including deltamethrin, esfenvalerate, and flumethrin.[1][2][3] The biological activity of these insecticides is highly dependent on the stereochemistry of the alcohol component, with the (S)-enantiomer of 3-phenoxymandelonitrile being the desired building block for the most potent products.[3][4] These application notes provide detailed protocols for the synthesis of both racemic and enantiomerically enriched 3-phenoxymandelonitrile from **3-phenoxybenzaldehyde**.

Chemical Reaction Pathways

The synthesis can be approached through several routes, including direct chemical synthesis to form a racemic mixture, followed by resolution, or direct asymmetric synthesis using biocatalysts.





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Figure 1. Overview of synthetic routes to (S)-3-phenoxymandelonitrile.

Experimental Protocols Protocol 1: Synthesis of Racemic 3phenoxymandelonitrile Acetate

This protocol describes the synthesis of the racemic acetate intermediate via a phase-transfer catalyzed reaction.

• Reaction Setup: In a well-ventilated fume hood, combine **3-phenoxybenzaldehyde** (1 eq.), sodium cyanide (1.5 eq.), and a phase-transfer catalyst such as benzyltriethylammonium chloride (0.05 eq.) in a biphasic mixture of dichloromethane (DCM) and water.[1]



- Reagent Addition: Cool the mixture in an ice bath. Slowly add acetic anhydride (1.2 eq.) to the reaction mixture while maintaining vigorous stirring.
- Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, separate the organic layer. Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude racemic 3-phenoxymandelonitrile acetate. The product can be purified further by column chromatography if necessary.

Protocol 2: Enzymatic Kinetic Resolution of 3phenoxymandelonitrile Acetate

This protocol uses a lipase to selectively hydrolyze the (S)-acetate, allowing for the separation of the desired (S)-alcohol.

- Reaction Setup: Dissolve the racemic 3-phenoxymandelonitrile acetate (1 eq.) from Protocol
 1 in an appropriate organic solvent (e.g., isopropyl ether) and add a phosphate buffer (e.g.,
 pH 7.0).[2]
- Enzyme Addition: Add a lipase, such as Candida antarctica lipase (CAL-B), to the biphasic mixture.[2]
- Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C). The lipase will selectively hydrolyze the (S)-acetate to (S)-3-phenoxymandelonitrile, leaving the (R)-acetate largely unreacted.[3]
- Monitoring: Monitor the reaction for enantiomeric excess (e.e.) and conversion (ideally stopping at ~50% conversion for maximum e.e. of both components) using chiral HPLC.
- Separation and Isolation: After reaching the desired conversion, separate the phases. Isolate the (S)-3-phenoxymandelonitrile from the aqueous phase/solvent and the remaining (R)-acetate from the organic phase. The unreacted (R)-acetate can be racemized and recycled to improve the overall yield.[1]

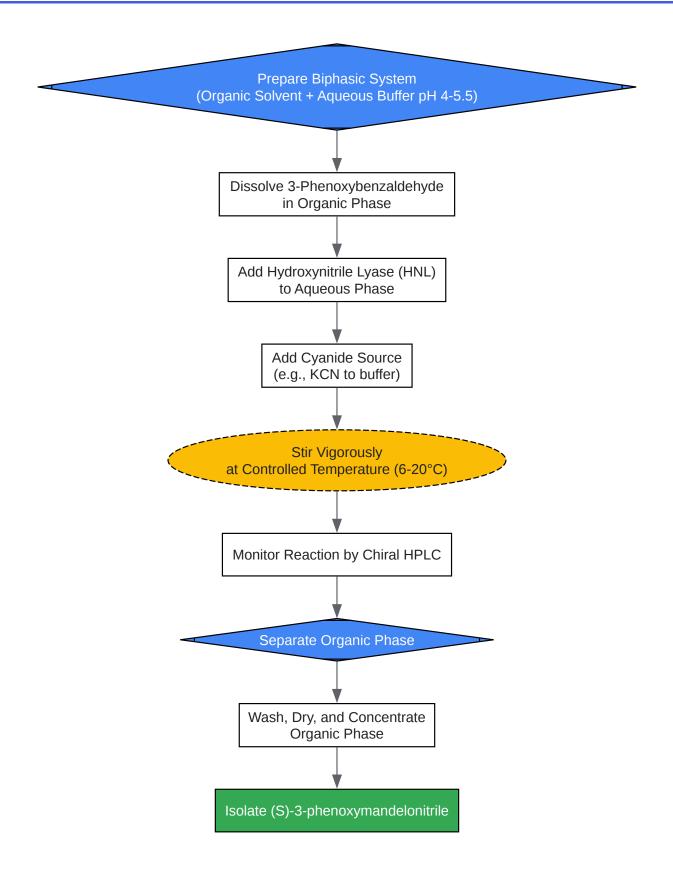


Protocol 3: Direct Asymmetric Synthesis using Hydroxynitrile Lyase (HNL)

This protocol describes the direct, enantioselective synthesis of (S)-3-phenoxymandelonitrile using an HNL enzyme in a biphasic system to suppress the competing non-enzymatic racemic reaction.[5]

- Reaction Setup: Prepare a biphasic system in a reaction vessel. The aqueous phase should be a buffer with a slightly acidic pH (e.g., citrate buffer, pH 4.0-5.5) to minimize the noncatalyzed reaction.[5][6] The organic phase can be a solvent like methyl tert-butyl ether (MTBE) or di-n-butyl ether.[6][7]
- Reagent Addition: Dissolve 3-phenoxybenzaldehyde (1 eq.) in the organic solvent phase.
 [6]
- Enzyme and Cyanide Source: Add the hydroxynitrile lyase (e.g., from Manihot esculenta or Sorghum vulgare) to the aqueous phase.[5] The cyanide source, typically hydrogen cyanide (HCN), can be generated in situ by adding potassium cyanide (KCN) to the acidic buffer or by using acetone cyanohydrin as a transcyanation agent.[1][4][6]
- Reaction: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 6°C to 20°C).
 Lower temperatures often favor higher enantioselectivity.[7]
- Workup and Isolation: Once the reaction is complete, separate the organic layer. The product, (S)-3-phenoxymandelonitrile, is primarily in the organic phase. Wash the organic layer, dry it, and remove the solvent under reduced pressure to obtain the product.





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